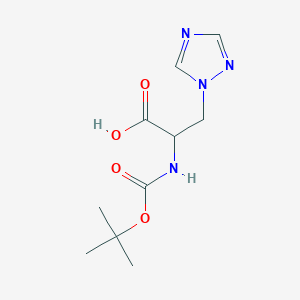

2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, catalysis, and materials science.

科学的研究の応用

Catalyst in N-tert-Butoxycarbonylation

The use of H3PW12O40 as a heterogeneous and recyclable catalyst for N-tert-butoxycarbonylation of amines, including primary and secondary types, highlights the compound's role in facilitating chemoselective reactions. It is particularly significant for the synthesis of N-Boc derivatives of chiral α-amino alcohols and esters, providing high yields without competitive side products (Heydari et al., 2007).

Electrophilic Building Blocks

This compound contributes to the preparation of novel electrophilic building blocks, essential for synthesizing enantiomerically pure compounds. It plays a role in the bromination of cyclic acetals from α-amino and β-hydroxy acids, leading to derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Synthesis of Amino-Triazoles

It's used in the synthesis of 4-tert-butoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, showcasing its utility in producing compounds with potential biological activity. The efficient formation of these triazoles and their conversion to hydrochloride and free amino compounds underlines its versatility in synthetic chemistry (Lkizler et al., 1996).

Enantioselective Synthesis

This compound is pivotal in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The process involves coupling with enantiomerically pure glycine derivatives, demonstrating its role in synthesizing compounds with high enantiomeric excess, which is crucial in pharmaceutical chemistry (Pajouhesh et al., 2000).

Antifolate Synthesis

In the realm of medicinal chemistry, it's used in the synthesis of quinazoline antifolates that inhibit thymidylate synthase. The tert-butyl group as a carboxyl protecting group is key to avoiding alkali usage and gamma-alpha transpeptidation, essential for producing effective antifolate compounds (Pawełczak et al., 1989).

Polymer Chemistry

It finds applications in polymer chemistry, particularly in the synthesis and polymerization of amino acid-derived acetylene monomers. This showcases its role in creating novel polymers with specific properties, like helical conformations and specific optical rotations (Gao, Sanda, & Masuda, 2003).

特性

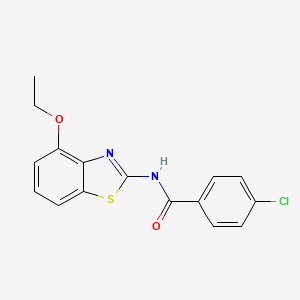

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)4-14-6-11-5-12-14/h5-7H,4H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHZXRJAHXMAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=NC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2748731.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)